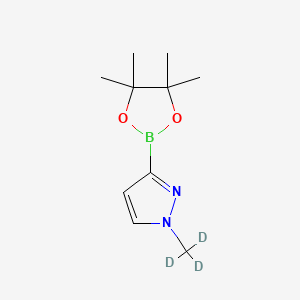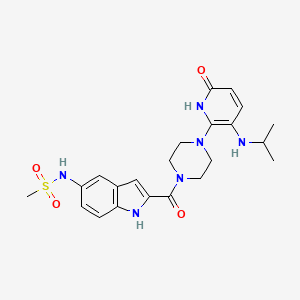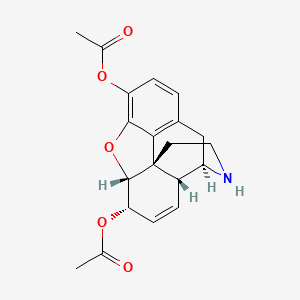
6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. The imidazole ring is known for its broad range of chemical and biological properties, while the quinazoline ring is often found in compounds with significant pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline typically involves the formation of the imidazole ring followed by its fusion with the quinazoline structure. One common method involves the reaction of 2-phenyl-1,4-dihydroquinazoline with 2-methylimidazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the imidazole and quinazoline rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the quinazoline ring results in tetrahydroquinazoline derivatives .
Aplicaciones Científicas De Investigación
6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The quinazoline ring can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Lacks the imidazole ring and has different biological activities.
2-Methylimidazole: Lacks the quinazoline ring and is primarily used in different applications.
6-(2-Imidazol-1-yl)-2-phenylquinazoline: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer a combination of chemical and biological properties not found in other similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H16N4 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
6-(2-methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C18H16N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
Clave InChI |
XXQODDOFMIRTBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=CC3=C(C=C2)NC(=NC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


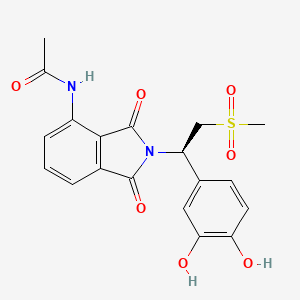
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
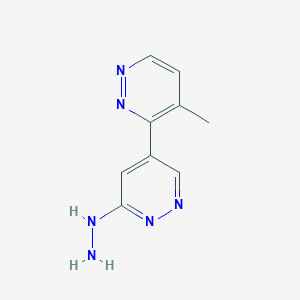
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)

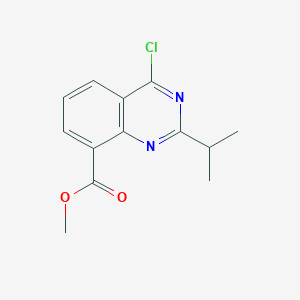
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
